molecular formula C18H27N3O4 B2514676 tert-Butyl 4-[3-(3-methoxyphenyl)ureido]piperidine-1-carboxylate CAS No. 1233955-16-2

tert-Butyl 4-[3-(3-methoxyphenyl)ureido]piperidine-1-carboxylate

Cat. No.: B2514676
CAS No.: 1233955-16-2
M. Wt: 349.431
InChI Key: JKVKNQIMUDWVFT-UHFFFAOYSA-N
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Description

tert-Butyl 4-[3-(3-methoxyphenyl)ureido]piperidine-1-carboxylate is a synthetic organic compound with the molecular formula C18H27N3O4 It is characterized by the presence of a tert-butyl group, a piperidine ring, and a ureido linkage to a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-[3-(3-methoxyphenyl)ureido]piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Ureido Group: The ureido group is introduced by reacting the piperidine derivative with an isocyanate compound.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through a nucleophilic substitution reaction.

    Addition of the tert-Butyl Group: The tert-butyl group is introduced via alkylation using tert-butyl bromide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-[3-(3-methoxyphenyl)ureido]piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The ureido group can be reduced to form amines.

    Substitution: The tert-butyl group can be substituted with other alkyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Alkyl halides and strong bases like sodium hydride are employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and related compounds.

    Substitution: Various alkylated derivatives depending on the substituent introduced.

Scientific Research Applications

tert-Butyl 4-[3-(3-methoxyphenyl)ureido]piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of tert-Butyl 4-[3-(3-methoxyphenyl)ureido]piperidine-1-carboxylate involves its interaction with specific molecular targets. The ureido group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The methoxyphenyl group may enhance binding affinity through hydrophobic interactions. The overall effect depends on the specific biological pathway or chemical reaction involved.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(4-amino-3-methoxyphenyl)piperidine-1-carboxylate
  • tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate
  • tert-Butyl 4-(azetidin-3-yl)piperidine-1-carboxylate

Uniqueness

tert-Butyl 4-[3-(3-methoxyphenyl)ureido]piperidine-1-carboxylate is unique due to the presence of the ureido linkage, which imparts specific reactivity and binding properties

Properties

IUPAC Name

tert-butyl 4-[(3-methoxyphenyl)carbamoylamino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O4/c1-18(2,3)25-17(23)21-10-8-13(9-11-21)19-16(22)20-14-6-5-7-15(12-14)24-4/h5-7,12-13H,8-11H2,1-4H3,(H2,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKVKNQIMUDWVFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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